molecular formula C19H18N4O3S B2709086 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1324466-74-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2709086
CAS No.: 1324466-74-1
M. Wt: 382.44
InChI Key: ICCWTMXGEGNEIM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Evaluation of Derivatives : A study by Yurttaş, Tay, and Demirayak (2015) synthesized various derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide. These compounds were evaluated for their potential antitumor activity against human tumor cell lines, with some derivatives showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

  • Novel Synthesis and Antitumor Evaluation : Shams, Mohareb, Helal, and Mahmoud (2010) conducted a study focusing on the synthesis of heterocyclic compounds derived from N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide. These compounds demonstrated high inhibitory effects on human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).

Biological Activities and Computational Approach

  • Biological Activities Evaluation : Gull, Rasool, Noreen, Altaf, Musharraf, Zubair, Nasim, Yaqoob, DeFeo, and Zia-ul-Haq (2016) explored various biological activities of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. The compounds showed significant activity for urease inhibition, and molecular docking studies suggested their binding to the non-metallic active site of the urease enzyme (Gull et al., 2016).

  • Computational and Spectroscopic Studies : Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs. These studies included molecular docking to understand ligand-protein interactions, suggesting the potential of these compounds in drug design and development (Mary et al., 2020).

Antibacterial and Antimicrobial Properties

  • Antibacterial Agent Development : Bhoi, Borad, Parmar, and Patel (2015) synthesized novel derivatives of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide and tested their antibacterial activity. The results indicated broad-spectrum antibacterial activity against various microorganisms (Bhoi et al., 2015).

  • Antimicrobial Activity and Quantum Calculations : Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives and performed quantum calculations. The compounds displayed good antimicrobial activity and had high activity towards most of the tested strains (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-4-5-20-17(8-12)23-19-22-14(11-27-19)10-18(24)21-13-2-3-15-16(9-13)26-7-6-25-15/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCWTMXGEGNEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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